molecular formula C10H9N3O3 B8434150 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide

2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide

Cat. No.: B8434150
M. Wt: 219.20 g/mol
InChI Key: QIXPXIOYUGOPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. These compounds are imide derivatives of phthalic anhydrides and are widely used in various scientific research applications.

Preparation Methods

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then further reacted with hydroxylamine to produce the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

For example, in an oxidation reaction, the compound can be oxidized to form a corresponding N-oxide derivative. In a reduction reaction, it can be reduced to form an amine derivative. Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent. In the industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

The compound’s molecular targets may include enzymes involved in key metabolic pathways, signaling proteins, and receptors. By modulating these targets, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other phthalimide derivatives, such as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide and methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .

These compounds share the phthalimide core structure but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPXIOYUGOPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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